N-benzyl-N-isopropyl-4-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-isopropyl-4-methyl-3-nitrobenzamide, also known as AN3661, is a novel antibacterial agent that has been recently discovered. It belongs to the class of nitrobenzamide derivatives and has shown promising results in treating bacterial infections.
Wirkmechanismus
N-benzyl-N-isopropyl-4-methyl-3-nitrobenzamide targets the bacterial cell wall synthesis by inhibiting the enzyme MraY, which is responsible for the synthesis of peptidoglycan. This leads to the disruption of the bacterial cell wall, resulting in bacterial death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in both in vitro and in vivo studies. It has also demonstrated good pharmacokinetic properties, including good oral bioavailability and long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of N-benzyl-N-isopropyl-4-methyl-3-nitrobenzamide in lab experiments include its potent antibacterial activity, low toxicity, and good pharmacokinetic properties. However, its limitations include its high cost of synthesis and the need for further studies to determine its efficacy in treating bacterial infections in humans.
Zukünftige Richtungen
There are several future directions for the research of N-benzyl-N-isopropyl-4-methyl-3-nitrobenzamide. One direction is to determine its efficacy in treating bacterial infections in humans. Another direction is to optimize its synthesis to reduce the cost of production. Additionally, further studies are needed to determine its potential for combination therapy with other antibacterial agents.
Synthesemethoden
The synthesis of N-benzyl-N-isopropyl-4-methyl-3-nitrobenzamide involves a two-step process. The first step involves the condensation of 4-methyl-3-nitrobenzoic acid with benzylamine to form N-benzyl-4-methyl-3-nitrobenzamide. The second step involves the alkylation of N-benzyl-4-methyl-3-nitrobenzamide with isopropyl bromide to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-isopropyl-4-methyl-3-nitrobenzamide has been extensively studied for its antibacterial properties. It has shown potent activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and multidrug-resistant Pseudomonas aeruginosa.
Eigenschaften
IUPAC Name |
N-benzyl-4-methyl-3-nitro-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13(2)19(12-15-7-5-4-6-8-15)18(21)16-10-9-14(3)17(11-16)20(22)23/h4-11,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDDYQJNFNIUNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=C2)C(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.